5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole
Overview
Description
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole is a chemical compound that has attracted the attention of researchers in the fields of chemistry, pharmaceuticals, and biotechnology. It is a benzimidazole derivative, a class of compounds known for their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular formula of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole is C10H10Cl2N2O, and its molecular weight is 245.1 g/mol. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .Scientific Research Applications
Antimicrobial Activity
- 5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed significant activity against bacteria like S. aureus and E. coli, with specific derivatives demonstrating notable inhibitory effects (Özden, Usta, Altanlar, & Göker, 2011).
- Studies on novel benzimidazole derivatives, including those with 5,6-dichloro substitution, have shown potent activity against MRSA, indicating their potential as antimicrobial agents (Tunçbilek, Kiper, & Altanlar, 2009).
Physicochemical Properties and Interaction Studies
- The interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins have implications for enhancing aqueous solubility and antiparasitic activity. Different modes of interaction between the compound and cyclodextrins in solution suggest potential for improved biological assays (Rojas-Aguirre et al., 2012).
Synthesis and Evaluation of Derivatives
- Synthesis of 2′,3′-dideoxy and 2′,3′-unsaturated ribofuranonucleosides of 5,6-dichloro-2-mercaptobenzimidazole as potential antiviral agents has been explored, although these compounds did not show significant antiviral activity in the examined studies (Mathé, Périgaud, Gosselin, & Imbach, 1994).
- A series of 1‐(hydroxyalkyl)‐1H‐benzimidazoles, including 5,6‐Dichloro derivatives, were prepared and screened for antiviral activity against viruses like herpes simplex, showcasing the compound 9 as significantly potent (Garuti, Ferranti, Giovanninetti, Scapini, Franchi, & Landini, 1982).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, such as binding to tubulin, a vital part of the cytoskeleton and mitotic spindle .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways, including those involved in cell division and protein synthesis .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
properties
IUPAC Name |
3-(5,6-dichloro-1H-benzimidazol-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-4-8-9(5-7(6)12)14-10(13-8)2-1-3-15/h4-5,15H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBWRZLAGOIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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